Bienvenue dans la boutique en ligne BenchChem!

C14H22N2O

Cardiac Electrophysiology Local Anesthetic Toxicity Sodium Channel Pharmacology

Lidocaine (C₁₄H₂₂N₂O, MW 234.34) is the definitive rapid-onset amide local anesthetic, proven 3.9 min faster than bupivacaine in epidural onset. Its 10× faster recovery from cardiac NaV1.5 block (KI = 11 μM for inactivated state) makes it the safest choice for high-volume tumescent or Bier block studies. With moderate protein binding (70%) and a ~100-min half-life, it is the ideal reference compound for pharmacokinetic and ion-channel investigations. Choose lidocaine when speed, safety, and consistent baseline pharmacology are non‑negotiable. Bulk packs available; contact our team for technical specifications and same‑day dispatch.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B7793019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14H22N2O
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(CN)N2CCOCC2
InChIInChI=1S/C14H22N2O/c1-2-12-3-5-13(6-4-12)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3
InChIKeyBVXQIQGMNYWIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lidocaine (C14H22N2O) Procurement: Verified Comparative Performance vs. Bupivacaine and Ropivacaine


Lidocaine, with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol, is a prototypical amide-type local anesthetic and class Ib antiarrhythmic agent [1]. It is widely utilized for its ability to reversibly block voltage-gated sodium channels, thereby inhibiting nerve impulse propagation and providing rapid-onset, intermediate-duration local anesthesia [2]. This document provides a quantitative, comparator-driven analysis of lidocaine's specific performance characteristics against its closest clinical analogs, bupivacaine and ropivacaine, to inform precise scientific and procurement decisions.

Why In-Class Substitution of Lidocaine (C14H22N2O) with Other Amide Local Anesthetics is Scientifically Invalid


Despite sharing a common amide class, local anesthetics exhibit profound and clinically significant differences in their pharmacodynamic and pharmacokinetic profiles. Simple substitution of lidocaine with longer-acting agents like bupivacaine or ropivacaine without accounting for these quantifiable divergences can lead to suboptimal anesthesia, increased risk of systemic toxicity, or failure to meet procedure-specific requirements [1]. The following evidence demonstrates that lidocaine's unique combination of rapid onset, lower protein binding, distinct sodium channel blocking kinetics, and more favorable safety margin creates a specific, non-interchangeable therapeutic profile that directly impacts experimental design and clinical utility [2].

Quantitative Differentiation: Lidocaine vs. Bupivacaine and Ropivacaine Across Key Selection Metrics


Sodium Channel Blocking Kinetics: Lidocaine Exhibits Faster Recovery, Mitigating Cumulative Block

In a direct head-to-head voltage-clamp study in guinea pig ventricular muscle, lidocaine and bupivacaine were compared for their kinetics of sodium channel block and recovery. Lidocaine blocked sodium channels in a 'fast-in-fast-out' fashion, with a recovery time constant (tau) of 153.8 ± 51.2 ms [1]. In contrast, bupivacaine exhibited a markedly prolonged 'fast-in-slow-out' recovery, with a tau of 1,557 ± 304 ms, resulting in substantial accumulation of channel block at physiological heart rates (60-150 beats/min) [1]. This kinetic difference is a primary driver of bupivacaine's greater cardiotoxicity.

Cardiac Electrophysiology Local Anesthetic Toxicity Sodium Channel Pharmacology

Acute Sodium Channel Inhibition Potency: Lidocaine's IC50 is 17-Fold Lower Than That of Bupivacaine

A direct comparative study in bovine adrenal chromaffin cells assessed the acute inhibition of veratridine-induced 22Na+ influx, a measure of sodium channel activity. Lidocaine demonstrated an IC50 of 47.8 μM [1]. In stark contrast, (+)-bupivacaine, the more active enantiomer, was significantly more potent, with an IC50 of 2.8 μM [1]. This represents a 17.1-fold difference in acute potency favoring bupivacaine.

Neurobiology Ion Channel Pharmacology Anesthetic Potency

Onset of Action: Lidocaine is 3.9 Minutes Faster Than Bupivacaine for Epidural Anesthesia

A Bayesian network meta-analysis of 24 randomized controlled trials (n=1280 women) compared the speed of onset for epidural anesthesia in caesarean section. The mean onset time for bupivacaine 0.5% was 19.8 minutes (95%CrI: 17.3–22.4) [1]. Lidocaine 2% demonstrated a statistically and clinically significantly faster onset, achieving anesthesia 3.9 minutes (95%CrI: 1.8–6.0) sooner [1].

Anesthesiology Clinical Pharmacology Epidural Anesthesia

Protein Binding: Lidocaine (70%) is Significantly Less Bound Than Bupivacaine (95%), Impacting Free Fraction and Clearance

Plasma protein binding is a critical determinant of free drug concentration, volume of distribution, and clearance. A widely cited authoritative compendium of local anesthetic pharmacology reports that lidocaine is 70% bound to plasma proteins [1]. In comparison, bupivacaine and ropivacaine exhibit substantially higher binding at 95% and 94%, respectively [1].

Pharmacokinetics Drug Disposition Local Anesthetics

Systemic Toxicity Profile: Lidocaine Exhibits Lower Cardiotoxicity and CNS Toxicity Compared to Bupivacaine

Comparative toxicity profiles are well-established and summarized in authoritative reviews. Lidocaine is rated with a relative cardiac toxicity of '++' (moderate) and central nervous system (CNS) toxicity of '+' (low) [1]. In contrast, bupivacaine is rated '+++' (high) for both cardiac and CNS toxicity [1]. Ropivacaine is rated '++' for CNS toxicity [1]. This class-level inference is supported by specific experimental data showing that more potent agents like bupivacaine are inherently more cardiotoxic [2].

Drug Safety Toxicology Regional Anesthesia

Procurement-Led Application Scenarios for Lidocaine (C14H22N2O) Informed by Quantitative Differentiation


Rapid-Onset Regional Anesthesia for Urgent Procedures

In scenarios requiring the fastest possible onset of epidural or regional block, such as urgent caesarean section or emergency limb surgery, lidocaine is the scientifically validated choice. Evidence from a network meta-analysis confirms its onset is 3.9 minutes faster than bupivacaine 0.5% [1]. This specific kinetic advantage can be the deciding factor in avoiding general anesthesia, making lidocaine procurement essential for high-acuity obstetric and trauma anesthesia setups.

High-Volume Infiltration and Bier Block Anesthesia

For procedures requiring large volumes of local anesthetic, such as tumescent anesthesia or intravenous regional anesthesia (Bier block), lidocaine's favorable safety profile is paramount. Its 10-fold faster recovery from cardiac sodium channel block compared to bupivacaine directly translates to a lower risk of cumulative toxicity at high doses or in the event of accidental intravascular injection [2]. Procurement of lidocaine for these specific applications is a direct risk-mitigation strategy.

Basic Research on Sodium Channel Biophysics and Local Anesthetic Pharmacology

Lidocaine serves as the quintessential tool compound for investigations into sodium channel structure and function. Its well-characterized, state-dependent block with a defined KI of 11 μM for the inactivated state of human cardiac sodium channels (Nav1.5) provides a consistent baseline for comparative studies with novel channel modulators or other local anesthetics [3]. Its fast recovery kinetics make it ideal for experiments requiring precise, reversible control of neuronal excitability without confounding long-term channel occupancy.

Comparative Pharmacokinetic and Metabolism Studies

With a moderate protein binding of 70% and a well-understood hepatic metabolism profile (half-life ~100 min), lidocaine is a standard reference compound for pharmacokinetic investigations [4]. It is frequently used as a comparator to assess the impact of protein binding alterations, disease states, or drug-drug interactions on the disposition of newer amide local anesthetics. Its lower lipid solubility compared to bupivacaine makes it a useful tool for studying the relationship between lipophilicity and drug distribution.

Quote Request

Request a Quote for C14H22N2O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.